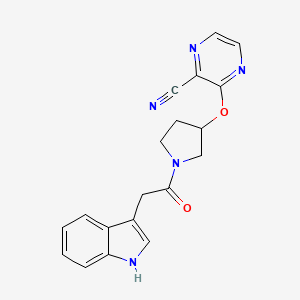

3-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c20-10-17-19(22-7-6-21-17)26-14-5-8-24(12-14)18(25)9-13-11-23-16-4-2-1-3-15(13)16/h1-4,6-7,11,14,23H,5,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJKUBCQKLQQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Pyrrolidine Formation: The acetylated indole is reacted with a suitable pyrrolidine derivative, often through a nucleophilic substitution reaction.

Coupling with Pyrazine: The final step involves coupling the pyrrolidine-indole intermediate with a pyrazine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives from the acetyl group.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Molecular Formula

The molecular formula is , indicating a complex arrangement that supports diverse interactions.

Anticancer Activity

Research has indicated that compounds containing indole and pyrrolidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics.

Case Study: Indole Derivatives

A study demonstrated that indole derivatives, including those with pyrrolidine modifications, showed enhanced cytotoxicity against various cancer cell lines, such as HeLa and MCF-7. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific cellular pathways involved in cancer progression .

Neuroprotective Effects

The incorporation of pyrrolidine rings is known to enhance the neuroprotective effects of compounds. Research has suggested that derivatives similar to 3-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may protect neuronal cells from oxidative stress and excitotoxicity.

Case Study: Neuroprotection

In vitro studies have shown that certain pyrrolidine-containing compounds can significantly reduce neuronal cell death induced by oxidative stress, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The unique combination of functional groups in this compound may also confer antimicrobial properties. Compounds with similar structures have been investigated for their ability to combat bacterial infections.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various indole-pyrrolidine derivatives against pathogenic bacteria. Results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents .

Synthesis and Development

The synthesis of 3-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves multiple synthetic steps, often utilizing advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance yield and efficiency.

Synthetic Pathways

Common synthetic routes include:

- Formation of the indole-acetyl derivative.

- Coupling with pyrrolidine to introduce the pyrrolidine ring.

- Finalization through reactions involving pyrazine and carbonitrile groups.

These methods not only optimize the synthesis process but also allow for the exploration of structural modifications that can enhance biological activity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, the indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The pyrrolidine and pyrazine moieties could further modulate these interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

The table below summarizes key structural analogs, their molecular features, and reported activities:

Key Observations

- Conversely, coumarin-indole hybrids () exhibit antiparasitic activity but may suffer from reduced bioavailability due to larger molecular weights.

- Spiro vs. Linear Architectures: The spiro compound () demonstrates superior crystallinity (monoclinic P21/c system, Z = 4) compared to linear analogs, which could improve stability in solid formulations.

- Scaffold Swapping: Replacing indole with pyridazinone () reduces molecular weight by ~30 Da, likely improving aqueous solubility but sacrificing aromatic stacking interactions critical for target engagement.

Biological Activity

The compound 3-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS Number: 2034575-79-4) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 347.4 g/mol. Its structure features an indole moiety, a pyrrolidine ring, and a pyrazine carbonitrile group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇N₅O₂ |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 2034575-79-4 |

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Receptor Binding : Compounds with indole and pyrrolidine structures often exhibit high affinity for multiple receptors, influencing various signaling pathways.

- Cell Cycle Regulation : Preliminary studies suggest that this compound may induce cell apoptosis and arrest cells in the G2/M phase of the cell cycle.

- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.

Anticancer Activity

Research indicates that derivatives of indole can exhibit significant anticancer properties. For instance, compounds similar to 3-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile have been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis, cell cycle arrest |

| MCF-7 | 0.34 | Inhibits tubulin polymerization |

| HT-29 | 0.86 | Induces apoptosis |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of compounds related to 3-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile:

- Synthesis and Evaluation : A study synthesized several analogs and evaluated their antiproliferative activities against cancer cell lines. The most potent compounds exhibited low IC50 values, indicating strong anticancer potential .

- Mechanistic Studies : Further investigation revealed that these compounds could induce apoptosis in a dose-dependent manner and inhibit tubulin polymerization, suggesting a mechanism similar to known chemotherapeutic agents .

Q & A

How can the multi-step synthesis of this compound be optimized to improve yield and purity?

Answer:

The synthesis involves sequential reactions including acetylation of the pyrrolidine ring, coupling with the indole moiety, and functionalization of the pyrazine ring. Key steps include:

- Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediates. Adjust temperature (e.g., 60–80°C for acetyl transfer) and solvent polarity (e.g., DMF for solubility) .

- Purification: Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC for isolating the final product. Evidence suggests yields improve with microwave-assisted synthesis for cyclization steps .

- By-product Mitigation: Optimize stoichiometry of reagents like triethylamine to suppress side reactions (e.g., over-acylation) .

What advanced structural characterization techniques are recommended for confirming the compound’s stereochemistry?

Answer:

- X-ray Crystallography: Use SHELXL for refining crystal structures, particularly to resolve the stereochemistry of the pyrrolidine-3-yloxy linkage. Single-crystal diffraction at 100 K can enhance resolution .

- 2D NMR Spectroscopy: Employ HSQC and NOESY to assign spatial proximity of the indole and pyrazine rings, critical for verifying the 3D conformation .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <1 ppm error, especially for distinguishing isobaric fragments .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the indole moiety on bioactivity?

Answer:

- Analog Synthesis: Replace the indole group with substituted pyrrole or benzothiophene derivatives and compare binding affinities .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Measure IC values to quantify potency changes .

- Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess hydrogen bonding and π-π stacking interactions between indole and active-site residues .

What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Assay Standardization: Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal Validation: Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporter systems) for functional activity .

- Meta-analysis: Compare datasets across publications, focusing on compounds with >95% purity and verified stereochemistry .

Which methodologies are suitable for elucidating the compound’s mechanism of action in enzyme inhibition?

Answer:

- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and values .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- Cryo-EM/X-ray Co-crystallization: Resolve inhibitor-enzyme complexes to identify critical interactions (e.g., hydrogen bonds with pyrazine carbonitrile) .

What analytical challenges arise in quantifying trace impurities, and how can they be addressed?

Answer:

- HPLC-MS/MS: Detect impurities at <0.1% levels using a C18 column (3.5 µm particle size) and gradient elution (water/acetonitrile + 0.1% formic acid) .

- NMR Spike Tests: Add reference standards (e.g., unreacted indole-3-acetyl precursor) to identify residual starting materials .

- Forced Degradation Studies: Expose the compound to heat, light, and pH extremes to profile degradation products .

How can computational methods guide the optimization of pharmacokinetic properties?

Answer:

- ADMET Prediction: Use SwissADME to calculate logP (target ~3.5 for blood-brain barrier penetration) and cytochrome P450 inhibition profiles .

- Solubility Enhancement: Introduce hydrophilic groups (e.g., sulfonate) at the pyrazine ring while monitoring clogP changes .

- Metabolite Profiling: Simulate Phase I/II metabolism with Schrödinger’s MetaSite to identify labile sites (e.g., pyrrolidine ring oxidation) .

What crystallographic challenges are expected, and how can they be mitigated?

Answer:

- Crystal Growth: Use vapor diffusion (e.g., 1:1 DMSO/water) and seeding techniques to overcome poor nucleation caused by the flexible pyrrolidine ring .

- Data Collection: Optimize radiation dose (≤20 kGy) to prevent decay of the carbonitrile group during synchrotron experiments .

- Refinement: Apply SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .

How can derivatives be synthesized to explore the role of the pyrazine carbonitrile group?

Answer:

- Functional Group Interconversion: Replace the carbonitrile with carboxamide (using HSO/HO) or thiocyanate (via NaSCN/KI) .

- Click Chemistry: Attach triazole moieties using Cu(I)-catalyzed azide-alkyne cycloaddition to enhance water solubility .

- Biological Evaluation: Test derivatives for altered selectivity profiles (e.g., kinase panel screens) .

What in vitro models are appropriate for preliminary toxicity screening?

Answer:

- Hepatotoxicity: Use HepG2 cells with MTT assays to monitor mitochondrial dysfunction after 24-h exposure .

- hERG Inhibition: Patch-clamp electrophysiology on HEK293 cells expressing hERG channels to assess cardiac risk .

- Cytokine Release: Quantify IL-6/IL-8 secretion in PBMCs to predict immunogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.